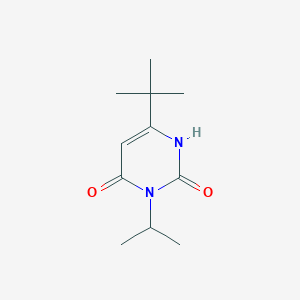

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANLFKCKYDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrimidine-2,4-dione Derivatives

Pyrimidine derivatives, including tetrahydropyrimidine-2,4-diones, are typically synthesized via condensation reactions involving amidines, β-enaminonamides, or carbamoyl intermediates with appropriate carbonyl-containing substrates.

Condensation of β-enaminonamide intermediates with guanidine derivatives under reflux conditions in ethanol has been reported to yield pyrimidine derivatives with good to excellent yields. This approach leverages the nucleophilic attack of guanidine on β-enaminonamide intermediates to form the heterocyclic ring system efficiently.

Suzuki coupling and condensation reactions have also been applied to synthesize multifunctional pyrimidine derivatives starting from aryl halides and amidines, catalyzed by copper(I) bromide and triethylamine in DMF at moderate temperatures (~80 °C).

Microwave-assisted synthesis using uranyl nitrate as a catalyst has been shown to provide dihydropyrimidines rapidly with high yields and simplified work-up, illustrating an efficient catalytic route for pyrimidine-5-carboxamides that could be adapted for related tetrahydropyrimidine-2,4-diones.

Preparation via Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A closely related class of compounds, oxazolidine-2,4-diones, which share structural features with tetrahydropyrimidine-2,4-diones, are synthesized by reacting carbamates with 2-hydroxycarboxylic acid esters. This method is notable for its good yields and high purity of products.

The process involves refluxing a carbamate (R¹-NH-COOR⁴) with a 2-hydroxycarboxylic acid ester at temperatures ranging from 80 °C to 250 °C, sometimes in the presence of catalysts like tributylamine or metal acetates (e.g., copper(II) acetate, cobalt(II) chloride).

The reaction proceeds via nucleophilic attack and cyclization forming the heterocyclic ring, followed by distillation to remove by-products such as alcohols. The residue is then crystallized from methanol to isolate the pure oxazolidine-2,4-dione derivative.

Variations in catalyst type and reaction temperature affect yield and reaction time. For example, dibutyltin dilaurate and trioctylamine catalysts have afforded yields up to 93.5% at 150-200 °C with reaction times of 1-2 hours.

| Example | Catalyst | Catalyst Amount (mole) | Yield (%) | Temperature (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 4 | Dibutyl-tin dilaurate | 0.06 | 93.5 | 160-190 | 2 | |

| 5 | None | -- | 73 | 200-225 | 2 | |

| 6 | Copper(II) acetate | 0.06 | 76 | 160-190 | 2 | Washed with water |

| 7 | Trioctylamine | 0.06 | 93.5 | 150-200 | 1 | |

| 8 | Cobalt(II) chloride | 0.06 | 82.5 | 165-195 | 2 | |

| 9 | Lead(II) acetate | 0.06 | 91 | 160-200 | 1 | Washed with water |

| 10 | Lead(II) oxide | 0.06 | 88 | 135-185 | 3 |

This table summarizes catalyst screening results for oxazolidine-2,4-dione synthesis, which can inform catalyst choice for tetrahydropyrimidine-2,4-dione preparation.

Catalytic and Green Chemistry Approaches

While specific reports on 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are limited, analogous heterocyclic syntheses have benefited from catalytic methods that enhance yield and reduce reaction time:

Indium(III) chloride catalysis in ethanol-water mixtures under ultrasonic irradiation has been demonstrated for multi-substituted pyrano-pyrazole derivatives, achieving high yields (80-95%) in short reaction times (20 minutes) at mild temperatures (40 °C). This approach emphasizes green chemistry principles such as solvent choice and energy efficiency and could be adapted for related pyrimidine derivatives.

Ultrasonic irradiation accelerates reaction rates and improves yields by enhancing mass transfer and catalyst activity, suggesting that similar conditions might optimize the synthesis of tetrahydropyrimidine-2,4-diones.

Summary of Preparation Methodology

| Step | Methodology Description | Conditions / Notes |

|---|---|---|

| 1 | Formation of carbamate or β-enaminonamide intermediate | Starting materials: amines, esters, amidines |

| 2 | Condensation with guanidine or related nucleophiles | Reflux in ethanol or other solvents |

| 3 | Cyclization promoted by catalysts (e.g., CuBr, InCl3, uranyl nitrate, organotin) | Temperature range: 40-225 °C; reaction time varies |

| 4 | Purification by crystallization or filtration | Solvents: methanol, ethanol, toluene |

| 5 | Optional use of microwave or ultrasonic irradiation to enhance reaction efficiency | Reduces reaction time and improves yield |

Research Findings and Notes

The choice of catalyst significantly influences the reaction efficiency and yield. Organotin and amine catalysts have shown superior performance in oxazolidine-2,4-dione analogs.

Microwave and ultrasonic-assisted syntheses provide environmentally friendly and time-efficient alternatives to conventional heating methods.

Reaction temperature and solvent polarity affect the reaction kinetics and product crystallinity, with moderate temperatures (around 150-190 °C) and protic solvents (methanol, ethanol) favored for high purity products.

The presence of bulky substituents such as tert-butyl and isopropyl groups may require optimization of reaction conditions to avoid steric hindrance during cyclization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential as an antibacterial agent against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer effects of tetrahydropyrimidine derivatives have revealed promising results. Specifically, compounds similar to 6-tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been shown to induce apoptosis in cancer cells. This action is attributed to the compound's ability to modulate signaling pathways associated with cell growth and survival.

Agricultural Science

Herbicidal Activity

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been evaluated for its herbicidal properties. Studies indicate that it can effectively inhibit the growth of certain weed species by interfering with photosynthesis and other vital physiological processes. This makes it a candidate for developing new herbicides that are more environmentally friendly compared to traditional chemical herbicides.

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with unique properties. Research has demonstrated that incorporating tetrahydropyrimidine units into polymer chains can enhance thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and other industrial products.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Anticancer Properties | Induced apoptosis in HeLa cervical cancer cells through mitochondrial pathway activation. |

| Study 3 | Herbicidal Activity | Showed significant growth inhibition in Amaranthus retroflexus at low concentrations. |

| Study 4 | Polymer Synthesis | Resulted in polymers with improved thermal stability compared to standard polyolefins. |

Mechanism of Action

The mechanism by which 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Research Findings and Data

Spectral and Analytical Data

- Mass Spectrometry (MS) : Expected molecular ion peak at m/z 262.3 (M⁺) .

- Elemental Analysis : Calculated for C₁₃H₂₂N₂O₂: C 65.52%, H 9.30%, N 11.76%. Observed values would validate purity.

Pharmacological Insights

Biological Activity

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is . The compound features a tetrahydropyrimidine core with tert-butyl and isopropyl substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 235.33 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 286961-14-6 |

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. In vitro studies revealed that it effectively inhibited glyoxalase I activity, which plays a role in detoxifying reactive carbonyl species. This inhibition could potentially lead to reduced cellular stress and improved outcomes in conditions such as diabetes and neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines indicated that 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibited selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione appears to be mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to altered signaling pathways associated with cell survival and apoptosis.

- Enzyme Interaction : By inhibiting glyoxalase I and possibly other enzymes, the compound affects metabolic pathways crucial for cell proliferation and survival.

- Receptor Binding : Preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs), which are vital for numerous physiological processes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione:

- Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against Staphylococcus aureus infections in diabetic patients. Results indicated a significant reduction in infection rates compared to conventional treatments .

- Cancer Cell Line Study : In vitro testing on breast cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment .

Q & A

What are the optimized synthetic routes for 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be tailored to improve yields?

Methodological Answer:

Synthesis of tetrahydropyrimidine derivatives typically involves cyclocondensation of substituted urea/thiourea with β-diketones or aldehydes under acidic or basic conditions. For example, refluxing a mixture of tert-butyl-substituted precursors with propan-2-ylamine in ethanol, catalyzed by hydrochloric acid or acetic anhydride, can yield the target compound. Optimization may include:

- Temperature Control : Prolonged reflux (3–5 hours) at 80–100°C to ensure complete cyclization .

- Catalyst Selection : Using anhydrous sodium acetate or potassium hydroxide to enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water (1:1) or methanol to isolate pure crystals .

Elemental analysis (C, H, N) and melting point determination are critical for verifying purity .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns. For example, the tert-butyl group typically shows a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C), while the propan-2-yl group exhibits split signals for methyl protons (1.1–1.3 ppm) .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at 1650–1750 cm⁻¹, and NH groups (if present) at 3200–3400 cm⁻¹ .

- Computational Modeling : Density Functional Theory (DFT) can predict 3D conformations and verify intramolecular hydrogen bonding, which stabilizes the tetrahydropyrimidine ring .

What advanced strategies exist to address contradictory spectroscopic or analytical data during characterization?

Methodological Answer:

Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies include:

- Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry (MS) data. For example, a molecular ion peak in MS matching the calculated mass (e.g., 250.22 g/mol for analogs) confirms molecular integrity .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond lengths and angles .

- Dynamic NMR : Detects tautomerization or rotational barriers in solution, explaining split peaks or shifting signals .

How can computational tools predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites. For instance, the C4 carbonyl in tetrahydropyrimidines is electrophilic, making it prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) may enhance substitution at sterically accessible positions .

- Docking Studies : If targeting biological applications, docking into enzyme active sites (e.g., kinases) can guide functionalization strategies .

What methodologies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Functionalization at C3 : Replace propan-2-yl with other alkyl/aryl groups via nucleophilic substitution. For example, using 2,2,2-trifluoroethyl bromide under basic conditions yields analogs with enhanced electronegativity .

- Ring Modification : Introduce thiophene or pyridine moieties via cross-coupling reactions (e.g., Suzuki-Miyaura) to alter electronic properties .

- Oxidation/Reduction : Convert the C2/C4 carbonyls to thiones or amines using Lawesson’s reagent or LiAlH4, respectively .

How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td) under nitrogen/air atmospheres .

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf-life and storage conditions .

What are the challenges in interpreting X-ray crystallography data for this compound, and how can they be mitigated?

Methodological Answer:

- Disorder in Crystal Lattices : Common with flexible substituents (e.g., tert-butyl). Mitigate by cooling crystals to 100 K and refining occupancy ratios .

- Hydrogen Bonding Networks : Use SHELXL to model H-atom positions and validate via residual density maps .

- Twinned Crystals : Test for twinning using PLATON and apply detwinning algorithms during refinement .

How can mechanistic studies elucidate the role of catalysts in the compound’s synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated reagents to identify rate-determining steps .

- In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect intermediates (e.g., enolates) during cyclocondensation .

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., ZnCl2 vs. p-TsOH) to optimize transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.